![molecular formula C22H27FN2O4S B2391795 2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922022-29-5](/img/structure/B2391795.png)
2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalytic Asymmetric Synthesis
Compounds related to the chemical structure you provided have been utilized in the development of organocatalytic asymmetric synthesis techniques. For example, organocatalyzed asymmetric Mannich reactions involving similar scaffolds have facilitated the construction of cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities. This methodology is crucial for the synthesis of pharmacologically relevant molecules and can be applied to create complex molecular architectures with precise stereochemical control (Li, Lin, & Du, 2019).
Photodynamic Therapy
Certain benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has shown these compounds to have remarkable fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, making them excellent candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has highlighted their role as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has notably increased COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Environmental Monitoring
Benzenesulfonamide derivatives, along with benzothiazole and benzotriazole derivatives, have been identified in environmental samples, highlighting their ubiquity and potential environmental impact. Advanced analytical methodologies have been developed for their determination in outdoor air particulate matter, contributing to environmental monitoring and assessment of human exposure to these emerging contaminants (Maceira, Marcé, & Borrull, 2018).
Mechanism of Action
Action Environment
Environmental factors play a role in drug efficacy and stability. Factors like pH, temperature, and co-administered drugs can influence its action. Stability studies under varying conditions would provide valuable insights.
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. : Kumar, A., & Sharma, A. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-10.
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-15(2)11-12-25-18-10-9-16(13-19(18)29-14-22(3,4)21(25)26)24-30(27,28)20-8-6-5-7-17(20)23/h5-10,13,15,24H,11-12,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZBAJRIMKMEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


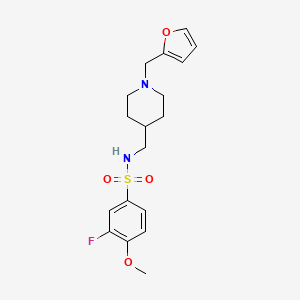
![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)
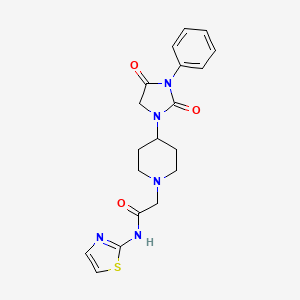
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)
![{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2391721.png)
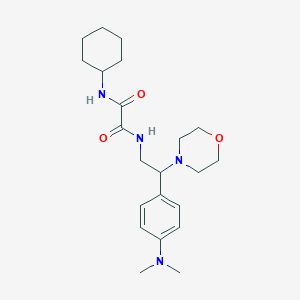
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2391724.png)


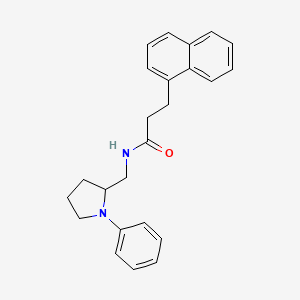
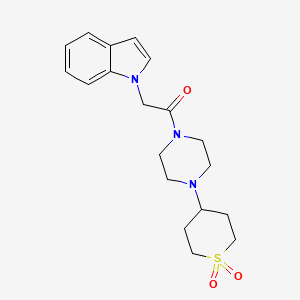

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)